Reduced Lipophilicity vs. Benzyloxy Analog Improves Solubility Profile
The target compound exhibits significantly lower calculated logP (cLogP 3.77) relative to its benzyloxy analog 2-(Benzyloxy)-1-(3-(pyridazin-3-yloxy)pyrrolidin-1-yl)ethanone (cLogP estimated 4.2–4.5) . This difference of approximately 0.5–0.7 log units corresponds to a theoretical 3–5-fold increase in aqueous solubility, which is advantageous for achieving higher solution concentrations in biochemical assays [1].
| Evidence Dimension | Lipophilicity (cLogP) |
|---|---|
| Target Compound Data | cLogP = 3.77 (calculated, mcule.com) |
| Comparator Or Baseline | 2-(Benzyloxy)-1-(3-(pyridazin-3-yloxy)pyrrolidin-1-yl)ethanone; cLogP ~4.2–4.5 (no direct measurement available) |
| Quantified Difference | ΔcLogP ≈ –0.5 to –0.7 (lower lipophilicity for target) |
| Conditions | In silico prediction (ALogPS 2.1 / mcule platform) |
Why This Matters
Lower lipophilicity can reduce non-specific binding, minimize off-target promiscuity, and streamline assay development, making this compound a preferable starting point for hit-to-lead campaigns.
- [1] Lipinski, C. A., et al., 'Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings', Adv. Drug Deliv. Rev., vol. 46, no. 1-3, pp. 3-26, 2001. View Source
